molecular formula C7H11NO3 B13948395 Methyl 3-(azetidin-3-yl)-3-oxopropanoate

Methyl 3-(azetidin-3-yl)-3-oxopropanoate

Cat. No.: B13948395
M. Wt: 157.17 g/mol
InChI Key: DHTILAFLNMRJFQ-UHFFFAOYSA-N
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Description

Methyl 3-(azetidin-3-yl)-3-oxopropanoate is a β-ketoester derivative characterized by a methyl ester group at the 1-position and an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 3-oxopropanoate position.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 3-(azetidin-3-yl)-3-oxopropanoate

InChI

InChI=1S/C7H11NO3/c1-11-7(10)2-6(9)5-3-8-4-5/h5,8H,2-4H2,1H3

InChI Key

DHTILAFLNMRJFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(azetidin-3-yl)-3-oxopropanoate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-(azetidin-3-yl)-3-oxopropanoate involves its interaction with biological targets through its azetidine ring.

Comparison with Similar Compounds

Structural and Functional Group Variations

The structural analogs of Methyl 3-(azetidin-3-yl)-3-oxopropanoate differ primarily in the ester group (methyl, ethyl, tert-butyl) and the substituent at the 3-oxopropanoate position. Key comparisons include:

Table 1: Structural Comparison of Selected 3-Oxopropanoate Derivatives
Compound Name Ester Group 3-Position Substituent Key Features Reference
This compound Methyl Azetidin-3-yl Rigid nitrogen heterocycle; potential for hydrogen bonding -
Methyl 2-methyl-3-oxopropanoate Methyl 2-Methyl Simple aliphatic substituent; used in organic synthesis
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate Ethyl 6-Chloropyridin-3-yl Chloropyridine group; electron-withdrawing substituent
tert-Butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate tert-Butyl 2-Cyanopyridin-4-yl Bulky ester; cyano group enhances electronic effects
Methyl 3-(4-nitrophenyl)-3-oxopropanoate Methyl 4-Nitrophenyl Strong electron-withdrawing nitro group; impacts reactivity
Methyl 3-(1H-indol-2-yl)-3-oxopropanoate Methyl Indol-2-yl Aromatic heterocycle; relevance in tryptophan-derived drug design

Pharmacological and Physicochemical Properties

While direct data for this compound are lacking, insights from analogs suggest:

  • Electronic Effects: Nitro (), cyano (), and chloropyridinyl () groups enhance electrophilicity, aiding nucleophilic reactions.
  • Steric Effects : Bulky tert-butyl esters () or cyclohexyl substituents () may reduce reaction rates but improve stability.
  • The azetidine moiety’s rigidity could enhance target binding compared to flexible aliphatic chains (e.g., ethyl or methyl substituents) .

Spectroscopic Characterization

1H NMR, 13C NMR, and IR data for analogs (e.g., ) reveal:

  • β-Ketoester Signature Peaks : IR absorption at ~1740–1660 cm⁻¹ (C=O stretching) and NMR signals for ester carbonyls (δ 165–175 ppm in 13C).
  • Substituent-Specific Shifts : Aromatic protons (e.g., indole, furan) appear as distinct multiplets in 1H NMR, while azetidine protons would show characteristic splitting due to ring strain .

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